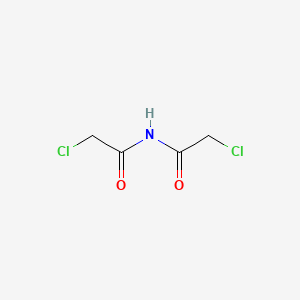

2-Chloro-n-(chloroacetyl)acetamide

描述

Structure

3D Structure

属性

CAS 编号 |

4960-82-1 |

|---|---|

分子式 |

C4H5Cl2NO2 |

分子量 |

169.99 g/mol |

IUPAC 名称 |

2-chloro-N-(2-chloroacetyl)acetamide |

InChI |

InChI=1S/C4H5Cl2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9) |

InChI 键 |

UWZCYHHAEYIVRW-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)NC(=O)CCl)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Chloro N Chloroacetyl Acetamide and Its Analogues

Direct Chloroacetylation Strategies for Amine and Amide Nucleophiles

Direct chloroacetylation is the most common method for synthesizing N-chloroacetyl compounds. The reaction typically involves the nucleophilic attack of an amine or amide on chloroacetyl chloride (CAC). The high reactivity of acid chlorides like CAC makes these reactions efficient, but also necessitates careful control to achieve selectivity and high yields. tandfonline.comtandfonline.com

The efficiency and selectivity of N-chloroacetylation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, the use of catalysts or additives, and temperature control.

Solvent Systems: The choice of solvent can dramatically influence reaction outcomes. While traditional methods often employ chlorinated hydrocarbons or other polar aprotic solvents like DMF, recent advancements have focused on greener alternatives. researchgate.netscielo.org.za For instance, the chloroacetylation of 2,6-xylidine has been successfully performed in a two-phase system of 1,2-dichloroethylene and aqueous sodium hydroxide. prepchem.com In other cases, solvents like acetic acid, acetonitrile (B52724), and tetrahydrofuran (B95107) have been utilized for the chloroacetylation of aminophenols. neliti.com The reaction rate and yield can be significantly affected by the solvent, with faster reactions often observed in polar media like ethanol (B145695) (EtOH) and acetonitrile (CH₃CN). mdpi.com

Catalysis and Additives: In many syntheses, a base is added to act as an HCl scavenger, driving the reaction to completion. Common bases include triethylamine (B128534) or potassium carbonate. researchgate.netjournalagent.comekb.eg However, in some protocols, an excess of the amine substrate itself can serve as the base. researchgate.net For Friedel-Crafts type chloroacylations on aromatic rings, Lewis acid catalysts such as SnCl₄ are employed, though this can lead to side reactions like additional crosslinking if not carefully controlled. researchgate.net To improve selectivity, especially in competitive reactions, metal salts can be used. For example, the presence of Fe³⁺ ions can suppress the reactivity of certain amine types, allowing for the selective chloroacetylation of anilines over aliphatic amines. tandfonline.comresearchgate.net

Temperature Regimes: Temperature is a critical factor. For some reactions, maintaining low temperatures (e.g., 0–5 °C) is crucial to prevent side reactions, such as the replacement of the chlorine atom on the acetyl group. orgsyn.orgnih.gov Conversely, other protocols may require refluxing for several hours to ensure the reaction goes to completion. journalagent.com The optimal temperature often depends on the specific substrates and solvent system used. numberanalytics.comnumberanalytics.com

| Solvent/Additive | Base/Catalyst | Temperature | Time | Product Distribution (Anilide:Ester) |

|---|---|---|---|---|

| CH₂Cl₂ | Pyridine | - | - | 40% Anilide, 8% Ester |

| Phosphate (B84403) Buffer | - | RT | 20 min | 77% Anilide |

| Phosphate Buffer | Fe³⁺ | RT | 20 min | Maximum Anilide Formation |

| Phosphate Buffer | Cu²⁺, Ag⁺, Cd²⁺, Zn²⁺ | RT | 20 min | 75-85% Anilide |

In response to the environmental impact of many organic solvents, significant research has been directed toward developing green synthetic protocols. researchgate.net A highly efficient, metal-free method for the N-chloroacetylation of various amines and anilines has been developed using an aqueous phosphate buffer as the reaction medium. tandfonline.comtandfonline.com This approach offers several advantages:

Rapid Reactions: The reactions are often complete within 20 minutes at room temperature. researchgate.netresearchgate.net

High Yields: Products are consistently obtained in high to excellent yields. tandfonline.comtandfonline.com

Ease of Isolation: The desired chloroacetamide products often precipitate directly from the aqueous medium and can be isolated by simple filtration. researchgate.net

Environmental Compatibility: Using water as a solvent under neutral pH conditions is environmentally benign and aligns with the principles of green chemistry. tandfonline.comtandfonline.com

This protocol has proven robust for a wide range of substrates, including primary and secondary amines, anilines, and even amino acids, demonstrating high chemoselectivity for N-acylation over O-acylation in molecules containing hydroxyl groups. tandfonline.comresearchgate.net The success of this method relies on the principle that the rate of chloroacetylation is significantly faster than the hydrolysis of chloroacetyl chloride in the aqueous buffer. tandfonline.comtandfonline.com

Synthesis of Diverse N-Substituted Chloroacetamide Derivatives

The chloroacetylation reaction is broadly applicable to a wide array of amino compounds, leading to a diverse library of N-substituted chloroacetamide derivatives.

Both primary and secondary amines, whether aliphatic or aromatic, readily undergo N-chloroacetylation. tandfonline.comresearchgate.net The reaction is a standard method for producing precursors for many herbicides, such as alachlor (B1666766) and metolachlor, which are N-substituted chloroacetanilides. researchgate.nettandfonline.com

The reaction conditions can be tuned to favor certain substrates. In competitive reactions under aqueous phosphate buffer conditions, anilines (aromatic amines) react preferentially over more basic aliphatic amines. researchgate.nettandfonline.com This chemoselectivity is a valuable tool in complex syntheses. tandfonline.com A wide variety of anilines, including those with electron-donating (e.g., p-toluidine, p-anisidine) and electron-withdrawing (e.g., p-chloroaniline, p-aminobenzoic acid) substituents, have been successfully chloroacetylated, generally in high yields. researchgate.netresearchgate.net Even substrates with multiple amine groups, like 4-aminobenzylamine, can undergo N-chloroacetylation at both sites. tandfonline.com

| Amine Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclohexylamine | CAC, Phosphate Buffer, RT | 2-Chloro-N-cyclohexylacetamide | 73 researchgate.net |

| Aniline | CAC, Phosphate Buffer, RT | 2-Chloro-N-phenylacetamide | 88 researchgate.net |

| p-Anisidine | CAC, Phosphate Buffer, RT | 2-Chloro-N-(4-methoxyphenyl)acetamide | 95 researchgate.net |

| p-Aminophenol | CAC, Phosphate Buffer, RT | 2-Chloro-N-(4-hydroxyphenyl)acetamide | 72 researchgate.net |

| o-Methoxy Aniline | CAC, Aqueous, RT | 2-Chloro-N-(2-methoxyphenyl)acetamide | 59.6 ijpsr.info |

| 2,6-Xylidine | CAC, 1,2-dichloroethylene/aq. NaOH | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 95 prepchem.com |

The chloroacetylation strategy extends to heteroaromatic amines, providing access to a class of compounds with significant potential in medicinal chemistry and materials science. tandfonline.com The reaction of chloroacetyl chloride with amino-substituted heterocycles is a key step in the synthesis of more complex molecules. For example, 2-amino-6-methoxy-benzothiazole can be reacted with chloroacetyl chloride in the presence of triethylamine in DMF to yield 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide. ekb.eg

Furthermore, chloroacetyl chloride itself is a versatile reagent for constructing heterocyclic systems. It can undergo condensation and cyclization reactions with various substrates to form rings like thiazolidinones, benzothiazoles, and azetidinones. journalagent.comresearchgate.net For instance, the condensation of o-amino thiophenol with chloroacetyl chloride produces 2-chloromethylbenzothiazole, which can be further functionalized. researchgate.net

Strategies for Bis-Chloroacetylation and Multi-Functionalized Chloroacetamide Systems

Compounds containing more than one chloroacetamide group, such as analogues of 2-chloro-N-(chloroacetyl)acetamide, are synthesized by the di-acylation of substrates bearing multiple nucleophilic sites.

A straightforward approach involves the reaction of diamines with chloroacetyl chloride. For example, aliphatic 1,ω-diamino-alkanes can be subjected to double N-alkylation with chloroacetyl chloride to produce N,N'-(alkane-diyl)bis(2-chloroacetamide) derivatives. nih.gov This method provides a direct route to symmetrical bis-chloroacetamide linkers that are useful in constructing larger molecular architectures. nih.gov

Unexpectedly complex multi-functionalization can also occur. When 4-aminobenzohydrazide (B1664622) was treated with chloroacetyl chloride with the intent of mono-acylation, a bis-chloroacetamide derivative was formed instead. scielo.org.zaresearchgate.net The reaction occurred at both the primary aromatic amine and the terminal amino group of the hydrazide function, yielding N'-(4-(2-chloroacetamido)benzoyl)-2-chloroacetohydrazide. scielo.org.za This double acylation highlights the high reactivity of chloroacetyl chloride and the nucleophilicity of both amine types under the reaction conditions (potassium carbonate in DMF). scielo.org.za These bis-chloroacetamide products are valuable as they possess two reactive sites for subsequent nucleophilic substitution, enabling the synthesis of complex sulfide (B99878) compounds and other multi-functionalized systems. scielo.org.zaresearchgate.net

Elucidation of Molecular Architecture and Conformational Preferences

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of a molecule. By interacting with a compound using various forms of electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and chemical environment.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, providing precise information on the structure and chemical environment of the atoms.

One-dimensional NMR is the cornerstone of molecular characterization. A ¹H NMR spectrum would confirm the presence and connectivity of the non-equivalent methylene (B1212753) (CH₂) protons, while the ¹³C NMR spectrum would identify the carbonyl (C=O) and methylene (CH₂) carbons.

For 2-Chloro-N-(chloroacetyl)acetamide (ClCH₂C(=O)NHC(=O)CH₂Cl), one would expect to observe distinct signals for the two chemically different methylene groups and the two carbonyl carbons. The integration of the proton signals would confirm the number of protons in each unique environment.

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.

Table 1: Anticipated NMR Data for this compound This table is predictive, as experimental data is not available.

| Technique | Anticipated Signals | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | Two singlets (or complex multiplets if coupled) for the two CH₂ groups; one broad singlet for the NH proton. | CH₂: ~4.0-4.5; NH: ~8.0-10.0 | Confirms proton environments and their connectivity. |

Two-dimensional (2D) NMR experiments provide deeper insights by correlating signals from different nuclei, resolving ambiguities that may persist in 1D spectra.

HOMOCOSY (Homonuclear Correlation Spectroscopy) would reveal scalar couplings between protons, confirming which protons are near each other through bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). scielo.org.za

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is crucial for determining the molecule's preferred conformation and stereochemistry. scielo.org.za

Specific 2D NMR experimental data for this compound have not been reported in the searched scientific databases.

Vibrational spectroscopy measures the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch, C=O (amide I) stretches, and C-Cl stretches. The precise frequencies of these bands can offer clues about hydrogen bonding and conformational states.

A comprehensive analysis of the FT-IR and FT-Raman spectra for this compound is not present in the available literature.

Table 2: Characteristic Vibrational Frequencies This table lists typical frequency ranges for the functional groups present in the target molecule.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3400 |

| C=O | Amide I Stretch | 1650 - 1750 |

| C-N | Stretch | 1200 - 1400 |

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural evidence by showing how the molecule breaks apart. For this compound, HRMS would be used to confirm the molecular formula, C₄H₄Cl₂NO₂.

Specific high-resolution mass spectrometry data, including precise mass measurements and fragmentation analysis for this compound, could not be located in the reviewed literature.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure analysis of this compound would yield exact bond lengths, bond angles, and torsion angles, providing unequivocal proof of its molecular conformation and revealing details about intermolecular interactions, such as hydrogen bonding, in the solid state.

A published crystal structure for this compound is not available in the searched crystallographic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis and Stereochemical Investigations

The spatial arrangement of atoms and functional groups within a molecule, along with the stereochemical outcomes of its synthesis, are fundamental to understanding its reactivity and potential applications. For this compound and its analogues, conformational analysis and stereoselective synthesis are key areas of investigation.

In the solid state, X-ray crystallography of N-aryl-2-chloroacetamides reveals a general preference for a nearly planar arrangement between the acetamide (B32628) moiety and the aromatic ring. This planarity is often stabilized by intramolecular interactions. For instance, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is nearly planar with the acetamide group in an anti-conformation. iucr.orgnih.gov The crystal structure is further stabilized by intramolecular C-H···O and N-H···Cl contacts. iucr.orgnih.gov Similarly, in 2-chloro-N-(3-fluorophenyl)acetamide, the molecule adopts a conformation where the chlorine atom is syn to the oxygen atom, and an intramolecular C-H···O interaction is observed. nih.gov The crystal packing of these and other related compounds, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, is often characterized by intermolecular N-H···O or C-H···O hydrogen bonds, which link the molecules into chains or other supramolecular assemblies. iucr.org

The presence of substituents on the N-aryl ring can influence the dihedral angle between the acetamide group and the ring. In 2-chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, the dihedral angle between the mean plane of the amide group and the benzene (B151609) ring is 78.0 (3)°. nih.gov In 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring by 28.87 (5)°. nih.gov

In solution, the dynamic behavior of these molecules can be studied using NMR spectroscopy. For N-chloroacetyl-r-2,c-6-diarylpiperidin-4-ones, variable temperature 1H NMR studies have shown the existence of a conformational equilibrium between syn and anti rotamers of boat conformations. researchgate.net The energy barriers for the N-CO rotation in these systems have been determined to be in the range of 50.3 to 54.2 kJ mol-1. researchgate.net This restricted rotation is a common feature in N-acyl derivatives and significantly impacts their conformational preferences in solution. researchgate.net

Table 1: Selected Crystallographic Data for 2-Chloro-N-arylacetamide Analogues

| Compound Name | Crystal System | Space Group | Key Torsion Angle(s) | Reference |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | --- | --- | N1—C7—C8—Cl1: 15.4 (4)° | iucr.orgnih.gov |

| 2-Chloro-N-(3-fluorophenyl)acetamide | Monoclinic | P21/c | O—C—C—Cl: 5.6 (3)° | nih.gov |

| 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide | Orthorhombic | P212121 | Dihedral angle (amide plane/benzene ring): 78.0 (3)° | nih.gov |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | --- | --- | Dihedral angle (amide plane/phenyl ring): 28.87 (5)° | nih.gov |

| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | --- | --- | Dihedral angle (chlorophenyl ring/thiazole ring): 7.1 (1)° | iucr.org |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Monoclinic | P21/n | --- |

The synthesis of chiral molecules with a high degree of stereocontrol is a central theme in modern organic chemistry. For analogues of this compound, particularly those with stereogenic centers, the development of stereoselective synthetic methods is crucial.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For example, the enzymatic hydrolysis of racemic N-chloroacetyl arylsulfinamides has been used to produce enantiomerically enriched (R)-primary sulfinamides. nih.govacs.org In this case, the sulfinyl group acts as a chiral auxiliary.

Another strategy involves the use of chiral catalysts. Asymmetric synthesis of substituted piperidines, a common scaffold in pharmaceuticals and natural products, often involves N-acylation. The development of catalytic enantioselective methods for the functionalization of piperidine (B6355638) derivatives provides a pathway to chiral N-acylpiperidines. thieme-connect.comresearchgate.netnih.gov For instance, the synergistic use of Lewis acids and organocatalysts can achieve the α-regioselective and enantioselective α-amidoalkylation of piperidine derivatives. thieme-connect.com

Furthermore, the synthesis of complex chiral molecules often relies on multi-step sequences where stereochemistry is carefully controlled at each stage. The asymmetric synthesis of the alkaloid (-)-adaline, for example, starts from a chiral 6,6-disubstituted piperidone derivative, which is itself prepared through a diastereoselective allylation of a chiral tricyclic N-acyl-N,O-acetal. nih.gov Such strategies highlight the importance of building a "toolbox" of stereoselective reactions for the synthesis of complex chiral targets. researchgate.net

Table 2: Examples of Stereoselective Syntheses Involving Chloroacetyl or Related N-Acyl Groups

| Reaction Type | Chiral Influence | Substrate/Product Class | Key Findings | Reference |

| Enzymatic Hydrolysis | Enzyme (Subtilisin E) | N-Chloroacetyl arylsulfinamides | Kinetic resolution to produce (R)-primary sulfinamides with high enantiomeric excess. | nih.govacs.org |

| Asymmetric α-Amidoalkylation | Organocatalyst and Lewis Acid | Piperidine derivatives | Enantioselective installation of carbon nucleophiles into the piperidine scaffold. | thieme-connect.com |

| Asymmetric Aminochlorination | Chiral Ligand on Iron Catalyst | Internal olefins with N-chloroacetyl activating group | Chloroacetyl group provides a balance of reactivity and stereoselectivity (89% ee for the anti-product). | rsc.org |

| Diastereoselective Allylation | Exocyclic Chiral Auxiliary | Tricyclic N-acyl-N,O-acetal | Foundation for the asymmetric synthesis of (-)-adaline. | nih.gov |

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in optimizing the geometry of 2-Chloro-n-(chloroacetyl)acetamide and predicting its fundamental electronic and spectroscopic properties. Studies on related N-substituted chloroacetamides frequently employ DFT methods, such as B3LYP, often combined with basis sets like 6-311G(d,p), to achieve accurate predictions. iucr.orgtandfonline.com

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized around the nitrogen and oxygen atoms, which possess lone pairs of electrons.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the electrophilic carbonyl carbons and the carbon atoms bearing the chlorine atoms.

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This transition is often associated with the molecule's reactivity in chemical reactions and its potential biological activity. nih.gov

In studies of similar molecules like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations have been used to determine these energy levels and visualize the electron density of the orbitals, revealing that the primary electronic transitions are of a π–π* nature. iucr.orgnih.goviucr.org For this compound, such an analysis would clarify its electrophilic and nucleophilic sites, providing a theoretical basis for its reactivity.

Table 1: Hypothetical Frontier Orbital Energetics for this compound Note: The following data is illustrative, based on typical values for related chloroacetamide derivatives, as specific experimental or computational data for the target compound is not available in the searched literature.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -8.0 to -7.0 | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 to -0.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 to 7.5 | Relates to chemical reactivity and stability |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of this compound. These theoretical frequencies, when scaled appropriately, can be compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to the stretching and bending of bonds, such as C=O, N-H, C-N, and C-Cl. tandfonline.com For instance, research on other chloroacetamides has successfully correlated computed vibrational data with experimental findings. researchgate.net

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors in a simulated magnetic field, it is possible to obtain theoretical chemical shifts that closely match experimental values, aiding in the structural elucidation of the molecule. acs.orgmdpi.com

Due to the rotation around single bonds (e.g., C-N and C-C bonds), this compound can exist in multiple conformations. The presence of two chloroacetyl groups introduces significant conformational flexibility.

Conformational Search: Computational methods can be used to perform a systematic search for all possible stable conformers.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity. While experimental SAR involves synthesizing and testing numerous analogs, computational modeling can predict the activity of hypothetical compounds, saving time and resources.

For this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying its structure (e.g., replacing chlorine atoms with other halogens or functional groups). Quantitative Structure-Activity Relationship (QSAR) models would then be developed by correlating calculated molecular descriptors (such as electronic properties, size, and lipophilicity) with biological activity. nih.govnih.gov Although specific SAR studies on this compound are not documented in the available literature, research on other chloroacetamides has demonstrated that factors like the presence of electron-withdrawing groups can significantly enhance antimicrobial activity. mdpi.comnih.gov The high reactivity of the chloroacetamide group itself is often a key feature for covalent inhibition of biological targets. researchgate.net

Molecular Docking and Dynamics Simulations for Understanding Ligand-Target Interactions

If a biological target for this compound were identified, molecular docking and molecular dynamics (MD) simulations would be employed to study its binding mechanism.

Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a target protein. It places the ligand (this compound) into the binding site of the receptor and calculates a "docking score," which estimates the binding affinity. nih.govorientjchem.org This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. MD provides a more realistic model of the interaction in a simulated physiological environment, assessing the stability of the binding pose predicted by docking and revealing conformational changes in both the ligand and the protein upon binding. tandfonline.com

While no specific docking or MD studies for this compound have been found, these techniques are routinely applied to its chemical relatives to elucidate their mechanisms of action against various enzymes and receptors. orientjchem.orgthieme-connect.comsciforum.net

Chemical Reactivity and Synthetic Transformations

Nucleophilic Substitution Reactions at the Chlorine Atoms

The presence of the chlorine atom, an effective leaving group, makes the carbon atom adjacent to the carbonyl group highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 2-Chloro-n-(chloroacetyl)acetamide. researchgate.netresearchgate.net

This compound readily undergoes nucleophilic substitution reactions with a range of oxygen, nitrogen, and sulfur-containing nucleophiles. researchgate.net

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as in the synthesis of 2-(pyridin-3-yloxy)acetamides, occur through the alkylation of the hydroxyl group of pyridin-3-ol derivatives with N-substituted chloroacetamides. researchgate.net

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, including primary and secondary amines, react with this compound. For instance, it reacts with piperazine (B1678402) derivatives to form substituted piperazinyl-acetamides. nih.govscispace.comtandfonline.com The reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of hydrazino-aceto derivatives. ajchem-a.comsamipubco.com Similarly, indole (B1671886) derivatives can be alkylated at the nitrogen atom. researchgate.net

Sulfur Nucleophiles: Sulfur nucleophiles are particularly effective in displacing the chlorine atom. nih.gov Thiol derivatives, such as 2-mercaptonicotinonitrile (B1308631) and 2-mercaptobenzothiazole, react to form the corresponding sulfide (B99878) compounds. nih.govacs.orgsemanticscholar.org This S-alkylation is a key step in the synthesis of various sulfur-containing heterocycles. sapub.orghilarispublisher.comnih.gov The reaction with thiourea (B124793) and thiosemicarbazide (B42300) also proceeds readily. researchgate.net

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen | Pyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |

| Nitrogen | Piperazine | Piperazinyl-acetamides | nih.govscispace.comtandfonline.com |

| Nitrogen | Hydrazine Hydrate | Hydrazino-aceto derivatives | ajchem-a.comsamipubco.com |

| Nitrogen | Indoles | Indolyl-N-substituted acetamides | researchgate.net |

| Sulfur | 2-Mercaptonicotinonitrile | 2-((3-cyano-pyridin-2-yl)thio)-N-arylacetamides | nih.govacs.org |

| Sulfur | Thiourea | Thiazolidine derivatives | researchgate.net |

| Sulfur | Thiosemicarbazide | Thiazole derivatives | researchgate.net |

The displacement of the chlorine atom is a crucial step in the reactions of this compound. The kinetics of these nucleophilic substitution reactions are often pseudo-first-order with respect to the amine concentration. The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base. Bases like triethylamine (B128534) or sodium acetate (B1210297) are often used to neutralize the hydrochloric acid byproduct, which can enhance the nucleophilicity of the attacking species.

The thermodynamics of the reaction are generally favorable, driven by the formation of a more stable product and the departure of the chloride ion. The negative inductive effect of the chlorine atom in the chloroacetyl group increases the positive charge on the adjacent carbon, making it more electrophilic and facilitating the nucleophilic attack. semanticscholar.org

The reactivity of this compound is significantly influenced by both electronic and steric factors.

Electronic Factors: The presence of electron-withdrawing groups on the aryl ring of N-aryl-2-chloroacetamides can affect the reactivity. For instance, a nitro group, being a strong electron-withdrawing group, alters the electronic properties of the phenyl ring, which in turn can influence the reactivity of the chloroacetyl group. ontosight.ai Computational studies, such as Density Functional Theory (DFT), have shown that electron-withdrawing substituents on the nucleophile can stabilize the transition state and accelerate the reaction.

Steric Factors: Steric hindrance around the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate. The size of the nucleophile and any substituents on the this compound molecule can play a role. For example, the synthesis of certain herbicides involves N-substituted chloroacetamides with bulky groups on the phenyl ring, which can influence their reactivity. researchgate.net

Intramolecular Cyclization Pathways for Heterocyclic System Construction

A key feature of the reactivity of this compound is that the initial nucleophilic substitution product can undergo subsequent intramolecular cyclization to form a variety of heterocyclic systems. researchgate.net This two-step process, involving an initial S- or N-alkylation followed by cyclization, is a powerful tool for the synthesis of complex molecules. nih.govacs.org

This compound serves as a precursor for the synthesis of several important five-membered heterocyclic rings. researchgate.net

Imidazole: Imidazole derivatives can be synthesized by reacting this compound with 2-mercaptoimidazole (B184291) derivatives. The reaction proceeds via nucleophilic displacement of the chlorine by the sulfur atom, followed by cyclization. sapub.orghilarispublisher.comnih.govbanglajol.info

Pyrrole (B145914): The synthesis of pyrrole derivatives can be achieved through reactions that lead to the formation of the pyrrole ring, although specific examples starting directly from this compound are less commonly detailed than for other heterocycles. researchgate.net However, the related N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide is synthesized from 2-chloro-N-(2,6-dimethylphenyl)acetamide and 2-pyrrolidinone. google.com

Thiazolidine-4-one: Thiazolidin-4-one systems can be constructed, for example, by reacting the chloroacetamide derivative with a thiourea, followed by intramolecular cyclization. ajchem-a.commdpi.com

Thiophene: Thiophene derivatives are readily synthesized by reacting this compound with various sulfur-containing compounds. semanticscholar.orgnih.govontosight.ai For example, reaction with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives leads to the formation of thiophene-2-carboxamides. nih.gov The Gewald synthesis is another route to thiophenes where 2-chloro-N-(substituted phenyl) acetamides are reacted with an intermediate formed from ethyl cyanoacetate, an active methylene (B1212753) ketone, and sulfur. impactfactor.org

| Heterocycle | Reactant(s) | Key Reaction Steps | Reference |

| Imidazole | 2-Mercaptoimidazole derivatives | S-alkylation followed by cyclization | sapub.orghilarispublisher.comnih.govbanglajol.info |

| Pyrrole (related) | 2-Pyrrolidinone | N-alkylation | google.com |

| Thiazolidine-4-one | Thiourea derivatives, Mercaptoacetic acid | Nucleophilic substitution, intramolecular cyclization | ajchem-a.commdpi.com |

| Thiophene | Mercaptoacrylate derivatives, Ethyl cyanoacetate/ketone/sulfur | S-alkylation, intramolecular cyclization (Gewald synthesis) | nih.govimpactfactor.org |

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles.

Aziridine: While not a direct cyclization product of this compound itself, the related β-lactams, which are four-membered rings, are synthesized via the Staudinger reaction of imines with ketenes generated in situ from acid chlorides like chloroacetyl chloride. ugent.be

N-Lactam: β-Lactam rings can be formed through the reaction of this compound derivatives with Schiff bases in the presence of a base. researchgate.net

Piperazine: Piperazine-containing compounds are typically synthesized by the direct nucleophilic substitution of the chlorine atoms of this compound with a piperazine ring, leading to mono- or di-substituted products. nih.govscispace.comtandfonline.comscirp.org

Imidazolidine: Imidazolidine-4-ones can be synthesized from Schiff bases derived from the hydrazino derivative of this compound, followed by cyclization with glycine. ajchem-a.comnahrainuniv.edu.iq Another route involves the reaction of a 2-chloro-N-thiadiazolyl acetamide (B32628) with urea (B33335) to form an imidazolidine-dione. scirp.org

Beta-Lactam and Tetrazole Ring Formation via Chloroacetamide Precursors

Chloroacetamide derivatives are valuable building blocks in the synthesis of heterocyclic compounds, including beta-lactams and tetrazoles.

Beta-Lactam Ring Formation:

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a prominent method for constructing the beta-lactam ring, a core structural motif in many antibiotic agents. ugent.bescirp.org Chloroacetyl chloride, a related chloroacetamide precursor, reacts with imines in the presence of a base like triethylamine to generate a ketene in situ. This ketene then undergoes cycloaddition with the imine to form the four-membered beta-lactam ring. ugent.bemdpi.com For instance, the reaction of chloroacetyl chloride with N'-arylidene acetohydrazide derivatives in the presence of triethylamine yields 1-acetamido-3-chloro-2-azetidinones. mdpi.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

In some cases, the reaction of a chloroacetamide derivative with an aromatic aldehyde or ketone first produces a Schiff base. researchgate.net This intermediate can then react with chloroacetyl chloride in the presence of triethylamine and a solvent like dioxane to yield beta-lactam derivatives. researchgate.net It is important to note that under certain conditions, unwanted side products like N-(chloromethyl)amides can be formed. ugent.be

Tetrazole Ring Formation:

Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, are significant in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.govwikipedia.org A common route to 5-substituted-1H-tetrazoles involves the reaction of nitriles with an azide (B81097) source. nih.govorganic-chemistry.org While direct use of this compound in tetrazole synthesis is not extensively documented, N-arylchloroacetamides can be used to alkylate pre-formed tetrazole rings. The alkylation of 5-substituted tetrazoles with N-arylchloroacetamides typically occurs regioselectively at the N-2 position of the tetrazole ring. researchgate.net

Another general method for tetrazole synthesis involves the reaction of substituted amines with triethyl orthoformate and sodium azide. nih.gov

Further Functional Group Interconversions and Derivatization Strategies

The chloroacetyl groups in this compound offer a platform for a variety of functional group interconversions and derivatization strategies, enhancing its synthetic utility.

Functional Group Interconversions:

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edusolubilityofthings.com The chlorine atoms in this compound are good leaving groups and can be displaced by various nucleophiles in SN2 reactions. vanderbilt.edu This allows for the introduction of a wide range of functionalities. For example, reaction with sodium iodide can convert the chloroacetyl group to an iodoacetyl group, which is even more reactive. vanderbilt.edu

The amide groups themselves can potentially undergo further transformations. For instance, amides can be dehydrated to form nitriles using reagents like phosphorus pentoxide or thionyl chloride. vanderbilt.edu These nitriles could then be subjected to reactions such as reduction to amines or conversion to tetrazoles.

Derivatization Strategies:

Chemical derivatization is often employed to modify the properties of a molecule, for instance, to improve its analytical characteristics for techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.comresearchgate.netgcms.cz The reactive nature of this compound makes it a candidate for various derivatization reactions. ijpsr.info Acylation, alkylation, and silylation are common derivatization techniques. gcms.czresearchgate.net For example, the N-H proton of the amide could potentially be derivatized.

The chloroacetyl group itself is a key player in derivatization. The chlorine atom can be readily displaced by nucleophiles, allowing for the attachment of this moiety to other molecules. researchgate.net This reactivity is harnessed in bioconjugation reactions and in the synthesis of more complex molecules. For instance, the reaction of chloroacetyl chloride with various amines is a standard method to produce N-substituted chloroacetamide derivatives. ijpsr.info

Regioselective and Chemoselective Transformations of Poly-functionalized Derivatives

In molecules with multiple functional groups, achieving regioselectivity (reaction at a specific site) and chemoselectivity (reaction of one functional group in the presence of others) is a critical aspect of synthetic chemistry. Derivatives of this compound, which are inherently poly-functionalized, present opportunities and challenges in this regard.

Regioselective Transformations:

A key example of regioselectivity involving chloroacetamide derivatives is the alkylation of heterocyclic systems. As mentioned earlier, the alkylation of 5-substituted tetrazoles with N-arylchloroacetamides proceeds with a preference for the N-2 position of the tetrazole ring. researchgate.net In more complex systems, such as poly-functionalized pyrrolotriazoles, regioselective halogenation can be achieved, followed by cross-coupling reactions like the Suzuki-Miyaura coupling to introduce further diversity. mdpi.com

Chemoselective Transformations:

Chemoselectivity is crucial when working with molecules that possess multiple reactive sites. For instance, in the synthesis of N-chloroacetamides from amino alcohols using chloroacetyl chloride, selective N-chloroacetylation over O-chloroacetylation can be achieved by carefully controlling the reaction conditions, such as using a phosphate (B84403) buffer. tandfonline.com This method has been shown to be effective for the selective N-acylation of anilines and aliphatic amines in the presence of alcohols and phenols. tandfonline.com

The selective removal of protecting groups is another important aspect of chemoselectivity, as discussed in the following section.

Strategies for the Selective Removal of Chloroacetyl Protecting Groups

The chloroacetyl group is utilized as a protecting group for hydroxyl and amino functionalities in organic synthesis. Its selective removal under mild conditions, without affecting other sensitive groups in the molecule, is a significant advantage.

Several reagents and methods have been developed for the deprotection of chloroacetyl groups. A common and widely used reagent is thiourea. uu.nl The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the chloromethyl group, followed by an intramolecular attack of one of the amine functions on the ester or amide carbonyl, leading to cleavage. uu.nl

Other methods for the selective cleavage of the chloroacetyl group include:

Tetra-n-butylammonium fluoride (B91410) (TBAF): A practical method for the efficient and selective cleavage of the chloroacetyl protecting group using TBAF in THF solution at room temperature has been reported. nih.govresearchgate.netacs.org

Diazabicyclo[2.2.2]octane (DABCO): This sterically hindered tertiary amine has been shown to give complete and selective cleavage of the chloroacetyl group in the presence of other ester functions like benzoyl and acetyl groups. uu.nlresearchgate.net

1-Selenocarbamoylpiperidine: This reagent chemoselectively cleaves the O-chloroacetyl group in the presence of other acyl groups such as acetyl and pivaloyl, without the need for a base. researchgate.net

Hydrazinedithiocarbonate (HDTC): This reagent allows for selective deprotection under mild conditions. researchgate.netresearchgate.net

The choice of deprotection reagent depends on the specific substrate and the other functional groups present in the molecule.

Interactive Data Table: Reagents for Selective Chloroacetyl Group Removal

| Reagent | Abbreviation | Typical Conditions | Notes | References |

| Thiourea | - | - | Widely used, but can require long reaction times. | uu.nl |

| Tetra-n-butylammonium fluoride | TBAF | THF, room temperature | Efficient and selective. | nih.govresearchgate.netacs.org |

| Diazabicyclo[2.2.2]octane | DABCO | Ethanol (B145695), room temperature | Highly selective in the presence of other esters. | uu.nlresearchgate.net |

| 1-Selenocarbamoylpiperidine | - | Dioxane, THF, or DMF | Chemoselective, no base required. | researchgate.net |

| Hydrazinedithiocarbonate | HDTC | - | Mild and selective deprotection. | researchgate.netresearchgate.net |

Advanced Applications in Organic Synthesis and Agrochemical Research

Development of Agrochemicals: Herbicides and Related Compounds

Environmental Chemical Fate and Transformation Pathways of Chloroacetamide Herbicides

While the broader class of chloroacetamide compounds is well-documented in scientific literature, with many derivatives utilized in the fields of organic synthesis and agrochemical development, no specific information was found for the N-chloroacetyl substituted acetamide (B32628) requested. The general reactivity of the chloroacetyl group is known to be useful for alkylation reactions, a key step in the synthesis of many complex molecules. Similarly, the chloroacetamide class of herbicides is known to function through the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants. However, without specific studies on “2-Chloro-N-(chloroacetyl)acetamide,” any discussion would be speculative and not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, we must conclude that there is currently no available scientific information to generate the requested article on “this compound.”

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The chemical reactivity of this compound and its N-aryl derivatives makes them highly valuable synthons in the field of medicinal chemistry and drug discovery. The presence of the electrophilic chloroacetyl group allows for facile reactions with a wide array of nucleophiles, leading to the construction of diverse and complex molecular architectures. This versatility has been extensively exploited in the synthesis of various heterocyclic scaffolds that form the core of many pharmacologically active compounds.

Research has demonstrated that N-aryl 2-chloroacetamides are key intermediates in the synthesis of numerous heterocyclic systems. The ease of substitution of the chlorine atom by nucleophiles containing nitrogen, oxygen, or sulfur is a cornerstone of their synthetic utility. researchgate.net This substitution is often followed by an intramolecular cyclization reaction, providing a straightforward route to various heterocyclic rings such as imidazoles, pyrroles, thiazolidin-4-ones, and thiophenes. researchgate.net

Synthesis of Key Pharmacological Scaffolds

The application of 2-chloro-N-arylacetamides extends to the synthesis of a multitude of heterocyclic structures with proven biological activities. These scaffolds are integral to the development of new therapeutic agents.

For instance, derivatives of 2-chloro-N-arylacetamide have been employed in the synthesis of benzofuran-acetamide scaffolds. srce.hr A series of N-(2-(benzoyl/4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant properties. srce.hr The synthesis involved the initial preparation of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-chloroacetamide, which was then reacted with various amines to yield the final products. srce.hr Several of these compounds, notably those incorporating cyclohexyl(methyl)amino and 4-methylpiperidin-1-yl moieties, exhibited significant anticonvulsant activity in preclinical models. srce.hr

Similarly, these chloroacetamide derivatives are precursors for quinazolinone-based compounds. In one study, 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide was synthesized and subsequently reacted with piperazine (B1678402) and various anilines to produce a series of derivatives. nih.gov These compounds were then evaluated for their antimicrobial and anticancer activities, with some showing promising results. nih.gov

The synthesis of 1,3,4-oxadiazole-containing compounds has also been achieved using 2-chloro-N-(5-aryl- nih.govresearchgate.netchemmethod.comoxadiazol-2-yl)-acetamides. These intermediates were reacted with 5-arylidene-2,4-dioxothiazolidine derivatives to create hybrid molecules. pensoft.net The resulting compounds were screened for their in vitro anticancer activity. pensoft.net

Furthermore, the reactivity of the chloroacetyl group has been utilized in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. acs.org N-Aryl-2-chloroacetamides were reacted with 2-mercaptonicotinonitrile (B1308631) derivatives to produce a range of thieno[2,3-b]pyridines, a class of compounds with recognized biological importance. acs.orgresearchgate.net

The following table summarizes selected research findings on the synthesis of pharmacologically relevant scaffolds using 2-chloro-N-arylacetamide derivatives.

| Starting Chloroacetamide Derivative | Reactant | Resulting Scaffold | Potential Pharmacological Application |

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-chloroacetamide srce.hr | Various substituted amines srce.hr | Benzofuran-acetamide srce.hr | Anticonvulsant srce.hr |

| 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide nih.gov | Piperazine and substituted anilines nih.gov | Quinazolinone nih.gov | Antimicrobial, Anticancer nih.gov |

| 2-chloro-N-(5-aryl- nih.govresearchgate.netchemmethod.comoxadiazol-2-yl)-acetamide pensoft.net | 5-arylidene-2,4-dioxothiazolidine derivatives pensoft.net | 1,3,4-Oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides pensoft.net | Anticancer pensoft.net |

| N-(4-Chlorophenyl)-2-chloroacetamide acs.org | 2-mercaptonicotinonitrile derivatives acs.org | Thieno[2,3-b]pyridine acs.org | Biologically active heterocycle acs.org |

| 2-chloro-N-p-tolylacetamide researchgate.net | Thiosemicarbazide (B42300), semicarbazide, thiourea (B124793) researchgate.net | β-lactams researchgate.net | Biologically active heterocycle researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide researchgate.net | 2-mercaptobenzothiazole, phenylhydrazine, thiosemicarbazide researchgate.net | Benzothiazole, pyrazole, thiazolin-4-one researchgate.net | Antibacterial researchgate.net |

Application in the Synthesis of Chemical Probes

Beyond the synthesis of potential drug candidates, chloroacetamide derivatives are also instrumental in the creation of chemical probes for biomedical research. These probes are essential tools for studying biological processes and for diagnostic applications.

An example of this application is in the development of liposomal MRI probes. A study detailed the synthesis of an amphiphilic Fe(III) coordination complex designed for use as a magnetic resonance imaging contrast agent. rsc.org A key step in the synthesis of the ligand for this complex involved the use of N,N-distearoyl-2-chloro acetamide. rsc.org This chloroacetamide derivative was reacted with a triazacyclononane-based structure to create a chelating ligand capable of binding iron and being incorporated into a liposome, highlighting the utility of chloroacetamides in the construction of sophisticated molecular tools for bioimaging. rsc.org

Future Research Directions and Unexplored Avenues for 2 Chloro N Chloroacetyl Acetamide

Exploration of Novel and More Sustainable Synthetic Routes

The primary route for synthesizing 2-Chloro-N-(chloroacetyl)acetamide and its derivatives typically involves the reaction of an amine with chloroacetyl chloride. ontosight.aiijpsr.inforesearchgate.net While effective, this method often utilizes reagents and conditions that could be improved upon from a green chemistry perspective. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Key areas of focus include:

Catalytic Approaches: Investigating the use of novel catalysts to facilitate the reaction under milder conditions, reducing energy consumption and by-product formation.

Alternative Reagents: Exploring the use of less hazardous and more atom-economical acylating agents as alternatives to chloroacetyl chloride.

Solvent-Free or Green Solvent Systems: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, opting instead for solvent-free conditions or greener alternatives like water or bio-based solvents.

A recent study demonstrated a method for synthesizing 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides through the C-amidoalkylation of aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, highlighting an alternative synthetic strategy. arkat-usa.org Further research into similar novel reactions could lead to more efficient and sustainable production methods for this compound and its derivatives.

Investigation of Undiscovered Reactivity Profiles and Cascade Reactions

The reactivity of this compound is largely attributed to the electrophilic nature of the carbon atoms attached to the chlorine atoms, making them susceptible to nucleophilic attack. researchgate.net This reactivity has been exploited in the synthesis of various heterocyclic compounds. researchgate.netacs.org However, a vast potential for undiscovered reactivity and the design of novel cascade reactions remains.

Future research should aim to:

Explore Reactions with Diverse Nucleophiles: Systematically investigating the reactions of this compound with a wide array of nucleophiles to synthesize novel molecular scaffolds.

Design Cascade Reactions: Developing one-pot reactions where multiple transformations occur sequentially, leveraging the different reactive sites within the molecule. This can lead to the efficient construction of complex molecules from simple starting materials.

Utilize as a Building Block in Multi-component Reactions: Investigating the use of this compound as a component in multi-component reactions to generate molecular diversity and complexity in a single step.

The synthesis of N-aryl 2-chloroacetamides and their subsequent reactions with various nucleophiles to form heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones demonstrates the compound's versatility. researchgate.net Further exploration in this area is likely to yield a wealth of new chemical entities with interesting properties.

Advanced Mechanistic Studies of Chemical and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational design and application in various fields, including medicinal chemistry and agrochemicals. While some derivatives have shown biological activity, detailed mechanistic studies are often lacking. ijpsr.infonih.gov

Future research should focus on:

Computational Modeling: Employing quantum chemical calculations and molecular dynamics simulations to elucidate reaction pathways, transition states, and the nature of intermolecular interactions.

In-depth Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as 2D NMR and mass spectrometry, to characterize reaction intermediates and products, providing a clearer picture of the reaction mechanism.

Biological Target Identification and Interaction Studies: For biologically active derivatives, identifying the specific molecular targets and studying the nature of the interactions at the atomic level. This can be achieved through techniques like X-ray crystallography and cryo-electron microscopy.

Studies on related chloroacetamide derivatives have shown their potential as antimicrobial and anti-inflammatory agents. lookchem.comorientjchem.org A deeper mechanistic understanding of these activities could guide the design of more potent and selective therapeutic agents based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.

Future research in this area should explore:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of this compound and its derivatives. This can lead to improved reaction control, higher yields, and reduced waste generation.

Automated High-Throughput Screening: Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

Real-time Reaction Monitoring and Optimization: Integrating online analytical techniques with flow reactors to enable real-time monitoring and optimization of reaction parameters, leading to more robust and efficient processes.

The synthesis of related compounds has been shown to be amenable to flow chemistry, suggesting that similar benefits could be realized for this compound. smolecule.com

Application in Material Science Beyond Traditional Polymeric Systems

While some acetamide (B32628) derivatives have found applications in polymers, the potential of this compound in other areas of materials science remains largely untapped. lookchem.com Its unique chemical structure and reactivity make it a promising candidate for the development of novel functional materials.

Future research should investigate its use in:

Functional Small Molecules: Designing and synthesizing small molecules based on the this compound scaffold with specific electronic, optical, or sensory properties.

Supramolecular Assemblies: Exploring the self-assembly of this compound derivatives into well-defined supramolecular structures with potential applications in areas such as drug delivery and catalysis.

Surface Modification: Utilizing the reactive chloroacetyl groups to functionalize the surfaces of various materials, thereby imparting new properties and functionalities.

The ability of related compounds to form organized structures and interact with other molecules suggests that this compound could be a valuable building block for creating advanced materials with tailored properties.

常见问题

Q. Basic

- IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1678 cm⁻¹ and amide N–H at ~3276 cm⁻¹.

- NMR : ¹H NMR identifies methylene protons (δ 4.17–4.23 ppm, AB system) and aromatic protons. ¹³C NMR verifies CCl₃ (δ 100.35 ppm) and carbonyl (δ 166.30 ppm) .

How to resolve contradictions in toxicological data of chloroacetamide derivatives?

Advanced

Discrepancies in cytotoxicity (e.g., safener efficacy) require:

- Dose-response assays : Quantify EC₅₀ values across cell lines (e.g., human blood cells vs. crop models).

- Metabolite profiling : LC-MS to identify detoxification pathways or reactive intermediates .

What safety protocols are critical during handling?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Decomposition mitigation : Neutralize HCl vapors with scrubbers during synthesis.

- Waste disposal : Use inert absorbents for spills and store in labeled hazardous waste containers .

How do aromatic substituents affect reactivity in C-amidoalkylation?

Advanced

Electron-donating groups (e.g., –OCH₃) enhance aromatic electrophilicity, enabling higher yields in reactions with 2-chloroacetamide derivatives. Hammett studies correlate substituent σ values with reaction rates .

How do structural analogs differ in physicochemical properties?

Q. Basic

| Compound | Key Substituent | Unique Property |

|---|---|---|

| 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide | –NO₂ | Enhanced electrophilicity for SNAr |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | –F | Improved metabolic stability |

| 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | –OH | Hydrogen bonding in crystal packing |

| Analytical differentiation via HPLC (retention time) and mass spectrometry . |

What mechanistic insights explain byproduct formation during synthesis?

Advanced

Under acidic conditions, competing hydrolysis of chloroacetyl chloride generates chloroacetic acid. Base excess promotes elimination, forming α,β-unsaturated ketones. Kinetic studies (e.g., in situ IR) identify optimal pH 8–9 for minimizing byproducts .

What are its primary applications in proteomics?

Basic

Used as a crosslinker to study protein-protein interactions. Methodology:

- Labeling : React with lysine residues via amide bonds.

- Pull-down assays : Couple with biotin for streptavidin affinity purification .

How can computational modeling predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。